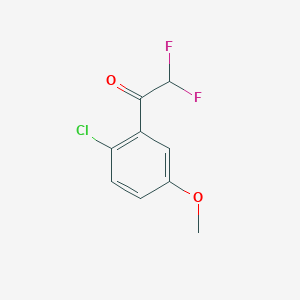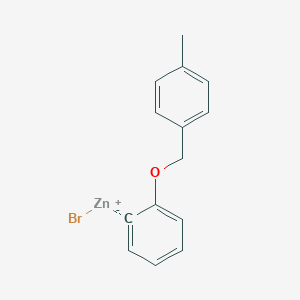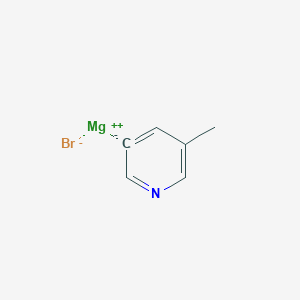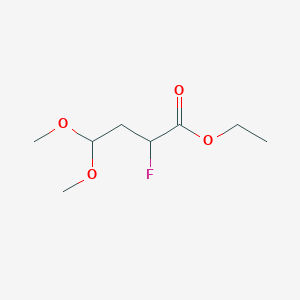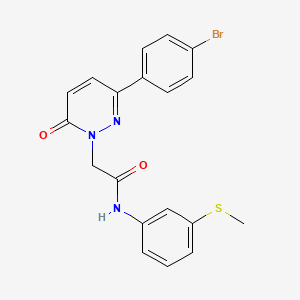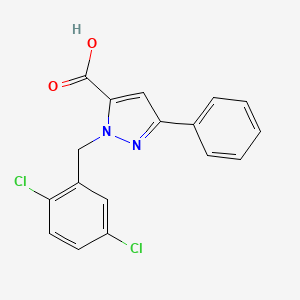![molecular formula C20H18N2O4S B14879868 (2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B14879868.png)
(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD03506044 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03506044 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of MFCD03506044.
Functional Group Modification: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of MFCD03506044 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, ensuring consistent product quality.
Catalysts: Specific catalysts are used to enhance reaction rates and selectivity.
Automation: Automated systems are employed to monitor and control the production process, ensuring efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD03506044 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.
Applications De Recherche Scientifique
MFCD03506044 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: MFCD03506044 is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of MFCD03506044 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to certain receptors, modulating cellular signaling pathways.
Gene Expression: MFCD03506044 may influence gene expression, leading to changes in protein synthesis and cellular function.
Propriétés
Formule moléculaire |
C20H18N2O4S |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N2O4S/c1-3-10-22-19(25)18(12-13-4-9-16(24)17(11-13)26-2)27-20(22)21-14-5-7-15(23)8-6-14/h3-9,11-12,23-24H,1,10H2,2H3/b18-12-,21-20? |
Clé InChI |
LZHKCXZDSVDBLZ-MORMLQEESA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)O)S2)CC=C)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)O)S2)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


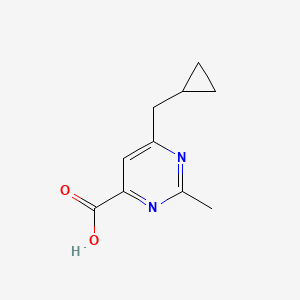
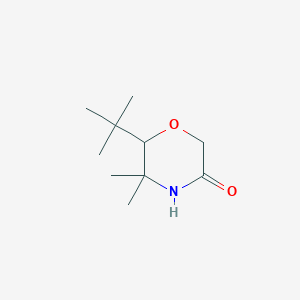


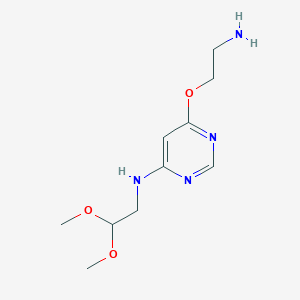
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14879826.png)
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14879828.png)
